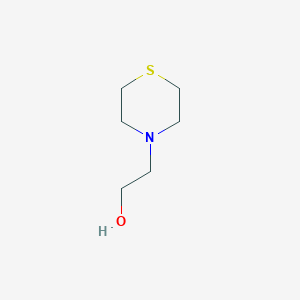
2-Thiomorpholinoethanol
Übersicht
Beschreibung
2-Thiomorpholinoethanol is a morpholine derivative . It is a versatile chemical compound used in scientific research. Its unique properties make it ideal for various applications, including catalysis, drug synthesis, and polymer chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C6H13NOS . It has an average mass of 147.238 Da and a monoisotopic mass of 147.071777 Da .
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Thiomorpholinoethanol and its derivatives have been explored for antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives and tested them for antimicrobial activity. The compounds exhibited potential as bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
Walker and Rogier (2013) highlighted the importance of thiomorpholine and thiomorpholine 1,1-dioxide as building blocks in medicinal chemistry. These compounds have been used to create novel bicyclic thiomorpholine structures, demonstrating their versatility and importance in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Spectroscopic Characterization and Antimicrobial Evaluation
Martins et al. (2019) synthesized and characterized new antimony(III) and bismuth(III) complexes derived from 1,3,5-triazine and thiomorpholine. They conducted spectroscopic studies and antimicrobial evaluations of these complexes, offering insights into their potential applications in chemistry and biology (E. Martins et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Thiomorpholinoethanol is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
This compound, a morpholine derivative, interacts with its target by inhibiting the activity of AChE . This inhibition results in an increase in the amount of acetylcholine in the body . The increased acetylcholine can then continue to transmit signals in the nervous system, potentially altering neurological processes .
Biochemical Pathways
By inhibiting AChE and increasing acetylcholine levels, this compound could affect various neurological pathways where acetylcholine acts as a neurotransmitter .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in neurological signaling due to increased acetylcholine levels . This could potentially lead to alterations in various physiological processes controlled by the nervous system.
Biochemische Analyse
Biochemical Properties
2-Thiomorpholinoethanol plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the amount of acetylcholine in the body . Acetylcholine is a crucial neurotransmitter involved in many functions, including muscle activation and memory. By inhibiting acetylcholinesterase, this compound affects the nervous system, leading to increased acetylcholine levels. This interaction highlights the compound’s potential in modulating neurotransmitter levels and influencing nervous system functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase results in elevated acetylcholine levels, which can impact cell signaling pathways involved in neurotransmission . Additionally, changes in acetylcholine levels can affect gene expression related to neurotransmitter synthesis and degradation. The compound’s influence on cellular metabolism is also significant, as acetylcholine plays a role in energy metabolism and cellular respiration.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. By binding to the active site of the enzyme, the compound inhibits its activity, preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The compound’s ability to inhibit acetylcholinesterase and increase acetylcholine levels underscores its potential as a modulator of neurotransmitter activity. Additionally, changes in gene expression related to acetylcholine synthesis and degradation further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound may result in adaptive changes in cellular function, including alterations in acetylcholine receptor sensitivity and gene expression related to neurotransmitter metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling . At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses result in detrimental outcomes. These findings highlight the importance of dosage optimization in studying the compound’s effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to acetylcholine metabolism. The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown and synthesis of acetylcholine . Additionally, the compound’s effects on metabolic flux and metabolite levels are significant, as changes in acetylcholine levels can impact energy metabolism and cellular respiration. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins play a role in its localization and accumulation, influencing its activity and function. The compound’s distribution within tissues also affects its overall impact on cellular processes, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-thiomorpholin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGLIBXIXQRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341779 | |
| Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6007-64-3 | |
| Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiomorpholin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



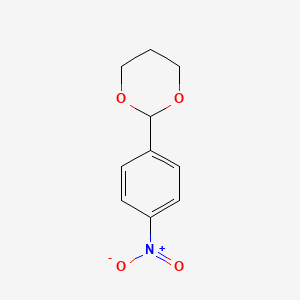
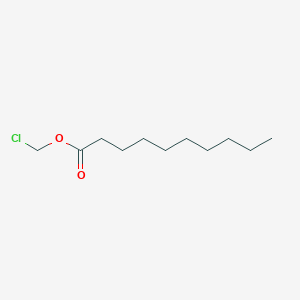




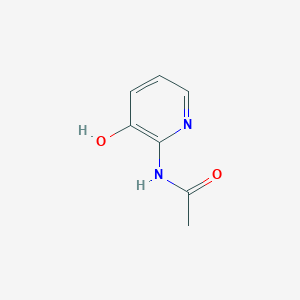

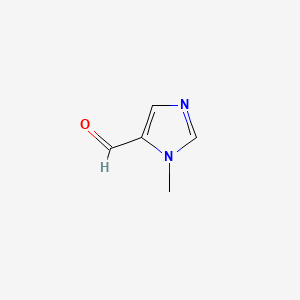
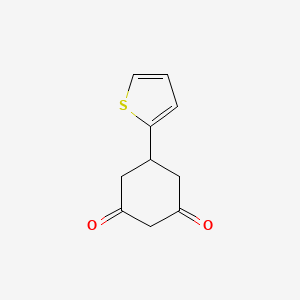



![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)